N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-glutamic acid
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Overview
Description
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID is a complex organic compound that features a benzotriazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID typically involves multiple steps. One common method includes the formation of the benzotriazine ring followed by the attachment of the propanamido and pentanedioic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzotriazine ring.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a modulator of specific receptors
Mechanism of Action
The mechanism of action of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Shares a similar benzotriazine core but differs in functional groups.
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Another benzotriazine derivative with different substituents
Uniqueness
2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N4O6 |
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Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2S)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C15H16N4O6/c20-12(16-11(15(24)25)5-6-13(21)22)7-8-19-14(23)9-3-1-2-4-10(9)17-18-19/h1-4,11H,5-8H2,(H,16,20)(H,21,22)(H,24,25)/t11-/m0/s1 |
InChI Key |
MVRQBONZZWUACJ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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